Gageostatin A

Antifungal discovery Agricultural fungicide research Natural product antimicrobials

Gageostatin A is a linear lipopeptide composed of a heptapeptide backbone (ELLVDLL) conjugated to a 3-β-hydroxy-11-methyltridecanoic fatty acid, isolated from the marine-derived bacterium Bacillus subtilis strain 109GGC020. It belongs to the gageostatin family alongside Gageostatin B and C, which share an identical peptide sequence but differ exclusively in their fatty acid moieties, a structural divergence that directly governs differential antimicrobial potency, anticancer cytotoxicity, and target-spectrum selectivity.

Molecular Formula C52H93N7O14
Molecular Weight 1040.33
Cat. No. B1151824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGageostatin A
Molecular FormulaC52H93N7O14
Molecular Weight1040.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gageostatin A – Procurement-Grade Profile of a Marine-Derived Linear Heptapeptide Lipopeptide for Antimicrobial and Anticancer Research


Gageostatin A is a linear lipopeptide composed of a heptapeptide backbone (ELLVDLL) conjugated to a 3-β-hydroxy-11-methyltridecanoic fatty acid, isolated from the marine-derived bacterium Bacillus subtilis strain 109GGC020 [1]. It belongs to the gageostatin family alongside Gageostatin B and C, which share an identical peptide sequence but differ exclusively in their fatty acid moieties, a structural divergence that directly governs differential antimicrobial potency, anticancer cytotoxicity, and target-spectrum selectivity [1]. The compound has a molecular formula of C52H93N7O14 and a monoisotopic mass of 1039.678 Da [2].

Why Gageostatin A Cannot Be Replaced by Gageostatin B, C, or Other Bacillus subtilis Lipopeptides in Research Procurement


Although Gageostatins A, B, and C share an identical heptapeptide sequence (ELLVDLL) and the same marine Bacillus subtilis origin, they are not interchangeable. Their fatty acid chains differ: Gageostatin A bears a saturated 3-β-hydroxy-11-methyltridecanoic acid, Gageostatin B carries 3-β-hydroxy-9,11-dimethyltridecanoic acid, and Gageostatin C possesses an unsaturated (E)-7,9-dimethylundec-2-enoic acid [1]. This structural divergence produces up to 8-fold differences in antifungal MIC values within the series and a ≥4-fold difference in Gram-negative antibacterial potency [1]. Furthermore, Gageostatin A exhibits measurable cytotoxicity against human cancer cell lines (GI50 10.8–14.9 µg/mL), whereas other Bacillus subtilis lipopeptide families from the identical strain—gageopeptides (GI50 > 25 µM) and gageotetrins (GI50 > 30 µg/mL)—are deliberately non-cytotoxic [2][3]. A researcher selecting a compound for dual antimicrobial–anticancer screening therefore cannot substitute any other in-class molecule for Gageostatin A without losing the cytotoxic phenotype.

Gageostatin A – Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Gageostatin A Outperforms Gageostatin B and C in Antifungal Potency Against Rhizoctonia solani and Botrytis cinerea

In a direct head-to-head broth dilution assay reported in the primary isolation study, Gageostatin A (compound 1) demonstrated an MIC of 4 µg/mL against both R. solani and B. cinerea, which is 2-fold lower than Gageostatin B (MIC 8 µg/mL) and 8-fold lower than Gageostatin C (MIC 32 µg/mL) against the same fungal pathogens [1]. Against C. acutatum, Gageostatin A and B were equipotent at 8 µg/mL, while Gageostatin C required 16 µg/mL [1]. The positive control amphotericin B gave MIC values of 1 µg/mL [1].

Antifungal discovery Agricultural fungicide research Natural product antimicrobials

Gageostatin A Exhibits Superior Antibacterial Potency Against Gram-Negative Pathogens Relative to Gageostatin C

In the same broth dilution assay series, Gageostatin A demonstrated MIC values of 16 µg/mL against all four tested bacterial strains (S. aureus, B. subtilis, S. typhi, and P. aeruginosa), representing a consistent broad-spectrum profile [1]. Gageostatin C was substantially less active, requiring 64 µg/mL against S. aureus and P. aeruginosa—a 4-fold potency deficit—and 32 µg/mL against B. subtilis and S. typhi, a 2-fold deficit [1]. Gageostatin B showed comparable activity to A against S. aureus (16 µg/mL) and P. aeruginosa (16 µg/mL), but was 2-fold less potent against B. subtilis (32 vs. 16 µg/mL) and S. typhi (32 vs. 16 µg/mL) [1]. The positive control azithromycin gave MIC values of 2 µg/mL [1].

Antibacterial agents Gram-negative bacteria Marine natural products

Gageostatin A Plus Gageostatin B Mixture Achieves Synergistic Antifungal and Cytotoxic Enhancement Over Either Compound Alone

When Gageostatin A and B were tested as an equimolar mixture (1+2), the combination yielded MIC values of 4 µg/mL against all three tested fungi—matching or exceeding the best individual compound (Gageostatin A alone gave 4, 8, and 4 µg/mL against R. solani, C. acutatum, and B. cinerea, respectively) [1]. More strikingly, the mixture achieved a GI50 of 4.6 µg/mL against NCI-H23 lung cancer cells, compared to 11.2 µg/mL for Gageostatin A alone and 11.7 µg/mL for Gageostatin B alone—a 2.4–2.5-fold enhancement [1]. The mixture also outperformed individual compounds against all six cancer cell lines tested, with GI50 improvements ranging from 1.1-fold to 2.1-fold [1].

Lipopeptide synergy Combination antimicrobial therapy Cancer cytotoxicity screening

Gageostatin A Possesses Measurable Cancer Cell Cytotoxicity, Unlike Non-Cytotoxic Gageopeptides and Gageotetrins from the Same Bacterial Strain

Gageostatin A displays GI50 values of 10.8–14.9 µg/mL against six human cancer cell lines (breast MDA-MB-231, colon HCT-15, prostate PC-3, lung NCI-H23, stomach NUGC-3, renal ACHN) in the SRB assay [1]. In contrast, gageopeptides A–D—isolated from the identical Bacillus subtilis strain 109GGC020—show no cytotoxicity whatsoever (GI50 > 25 µM) against cancer cell lines in SRB, MTT, and WST-1 assays [2]. Similarly, gageotetrins A–C fail to register any cytotoxicity (GI50 > 30 µg/mL) against human cancer cell lines [3]. This represents a categorical phenotypic difference: Gageostatin A is a dual antimicrobial–anticancer agent, whereas gageopeptides and gageotetrins are selectively antimicrobial with no measurable anticancer activity [2][3]. The gageostatin series is unique among the three lipopeptide families from strain 109GGC020 in possessing this dual activity.

Anticancer lipopeptides Cytotoxicity profiling Selective toxicity research

Gageostatin A Is Inactive Against Magnaporthe oryzae Triticum, Defining a Clear Spectrum Boundary vs. Active Gageopeptides and Gageotetrin B

In a comprehensive screen of 30 natural and synthetic compounds against the wheat blast fungus Magnaporthe oryzae Triticum (MoT), Gageostatin A was tested and found to be completely inactive at the screening concentration [1]. By contrast, five linear lipopeptides from the same B. subtilis strain—gageopeptides A–D and gageotetrin B—displayed dose-dependent mycelial growth inhibition with MICs of 1.5–10.0 µg/disk [1]. This selective inactivity is not random: all three gageostatins (A, B, and C) were inactive against MoT, while gageopeptides and gageotetrin B were active [1]. This defines a clear spectrum boundary that can be exploited in antifungal selectivity studies.

Wheat blast fungicide Antifungal selectivity Crop protection natural products

Gageostatin A – High-Confidence Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Dual Antimicrobial–Anticancer Phenotypic Screening Campaigns

Gageostatin A is the only lipopeptide from Bacillus subtilis strain 109GGC020 that combines measurable antimicrobial activity (MIC 4–16 µg/mL against fungi and bacteria) with reproducible cancer cell cytotoxicity (GI50 10.8–14.9 µg/mL across six cell lines) [1]. Unlike gageopeptides (GI50 > 25 µM) and gageotetrins (GI50 > 30 µg/mL), which are deliberately non-cytotoxic [2][3], Gageostatin A enables a single-compound approach to dual-mechanism screening. This makes it the preferred procurement choice for academic and industrial programs seeking to identify natural product leads with both antimicrobial and anticancer potential in a single molecular scaffold [1].

Lipopeptide Combination Pharmacology and Synergy Mechanism Studies

The documented synergy between Gageostatin A and Gageostatin B—where the equimolar mixture reduces antifungal MICs to 4 µg/mL across all tested fungi and drives NCI-H23 lung cancer GI50 down to 4.6 µg/mL (a 2.4-fold improvement over Gageostatin A alone) [1]—creates a unique experimental system for investigating lipopeptide–lipopeptide synergy mechanisms. No other pair among the gageostatin series, nor any combination involving gageopeptides or gageotetrins, has been reported to produce this enhancement. Procurement of both Gageostatin A and B is therefore justified specifically for mechanistic synergy studies and for evaluating whether the mixture represents a viable combination lead [1].

Antifungal Structure–Activity Relationship (SAR) Studies Leveraging Fatty Acid Chain Divergence

The gageostatin series (A, B, C) shares an identical ELLVDLL peptide sequence but differs exclusively in the fatty acid chain: A bears saturated 3-β-hydroxy-11-methyltridecanoic acid, B has 3-β-hydroxy-9,11-dimethyltridecanoic acid, and C contains unsaturated (E)-7,9-dimethylundec-2-enoic acid [1]. This unique isopeptidic design enables clean SAR dissection of how fatty acid saturation, chain length, and branching govern antimicrobial potency—A is 8-fold more potent than C against R. solani and B. cinerea [1]. Procuring Gageostatin A as the reference compound alongside B and C provides a complete SAR panel for elucidating the pharmacophoric contribution of the lipid tail in linear lipopeptide antibiotics [1].

Antifungal Spectrum Selectivity Profiling Using Positive and Negative Controls from a Single Biosynthetic Origin

Gageostatin A is categorically inactive against Magnaporthe oryzae Triticum (MoT), the wheat blast pathogen, whereas gageopeptides A–D and gageotetrin B from the identical B. subtilis strain are active with MICs as low as 1.5 µg/disk [1]. This defined selectivity boundary—shaped by the gageostatin fatty acid architecture—makes Gageostatin A a valuable negative control compound for agricultural antifungal screening programs. Researchers investigating MoT-specific fungicides can use Gageostatin A to benchmark selectivity, ensuring that hit compounds are genuinely active against MoT rather than showing broad, non-specific antifungal effects [1].

Quote Request

Request a Quote for Gageostatin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.